molecular formula C9H17NO B168060 3-(2-Ethylbutoxy)propanenitrile CAS No. 10232-91-4

3-(2-Ethylbutoxy)propanenitrile

Cat. No.: B168060
CAS No.: 10232-91-4
M. Wt: 155.24 g/mol
InChI Key: HHTFLOIAOFXJDD-UHFFFAOYSA-N
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Description

3-(2-Ethylbutoxy)propanenitrile is a nitrile derivative characterized by a branched 2-ethylbutoxy substituent attached to the propanenitrile backbone. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol. The compound’s structure includes a nitrile group (-CN) at the terminal position and a bulky alkoxy chain (2-ethylbutoxy), which imparts steric hindrance and influences physicochemical properties such as solubility, boiling point, and reactivity.

Properties

CAS No.

10232-91-4

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-(2-ethylbutoxy)propanenitrile

InChI

InChI=1S/C9H17NO/c1-3-9(4-2)8-11-7-5-6-10/h9H,3-5,7-8H2,1-2H3

InChI Key

HHTFLOIAOFXJDD-UHFFFAOYSA-N

SMILES

CCC(CC)COCCC#N

Canonical SMILES

CCC(CC)COCCC#N

Other CAS No.

10232-91-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylbutoxy)propiononitrile typically involves the reaction of 3-chloropropiononitrile with 2-ethylbutanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-(2-ethylbutoxy)propiononitrile may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylbutoxy)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Ethylbutoxy)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-ethylbutoxy)propiononitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(2-Ethylbutoxy)propanenitrile with three analogs from the provided evidence, focusing on molecular features, substituent effects, and inferred properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications
3-(2-Ethylbutoxy)propanenitrile C₉H₁₇NO 155.24 Branched alkoxy (-OCH₂CH(CH₂CH₃)) High hydrophobicity; potential solvent or intermediate in sterically hindered reactions
3-Ethoxy-2-(2-pyridinyl)propenonitrile C₁₁H₁₀N₂O 186.21 Ethoxy + pyridinyl aromatic ring Enhanced stability via aromatic π-π interactions; used in heterocyclic synthesis
3-[(2-Fluorophenyl)sulfonyl]propanenitrile C₉H₈FNO₂S 213.23 Fluorophenyl sulfonyl (-SO₂C₆H₄F) Electron-withdrawing groups increase electrophilicity; pharmaceutical intermediate
Baccatin III n-butyl ester analog C₃₃H₄₃NO₁₄ ~677.70 n-Butyl acyloxy Taxane derivative; alkyl chain length affects cytotoxicity and solubility

Key Comparisons

Substituent Effects on Reactivity and Solubility 3-(2-Ethylbutoxy)propanenitrile: The branched 2-ethylbutoxy group increases steric hindrance, likely reducing reaction rates in nucleophilic substitutions compared to linear alkoxy analogs. 3-Ethoxy-2-(2-pyridinyl)propenonitrile: The ethoxy group (linear alkoxy) and pyridinyl ring enhance polarity and hydrogen-bonding capacity, improving solubility in polar aprotic solvents. The aromatic ring stabilizes intermediates in heterocyclic synthesis . 3-[(2-Fluorophenyl)sulfonyl]propanenitrile: The sulfonyl group’s electron-withdrawing nature increases the nitrile’s electrophilicity, favoring reactions with nucleophiles. Fluorine’s electronegativity further modifies electronic properties, enhancing metabolic stability in drug design .

Alkyl Chain Branching vs. Linearity

  • The 2-ethylbutoxy group in the target compound introduces significant branching, which typically lowers melting points and boiling points compared to linear chains (e.g., n-butyl or ethoxy). This branching may also reduce crystallization tendencies, favoring liquid-phase applications .
  • In contrast, the n-butyl acyloxy group in Baccatin III esters () demonstrates how linear alkyl chains improve solubility in semi-polar solvents, critical for pharmaceutical formulations .

Electron-withdrawing groups (e.g., sulfonyl): Increase nitrile electrophilicity, accelerating reactions such as cyanoalkylation or cycloadditions .

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